D-2-Cyanophenylalanine
Overview
Description
D-2-Cyanophenylalanine is a chemical compound with the molecular formula C10H10N2O2 and a molar mass of 190.2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of D-2-Cyanophenylalanine and its derivatives has been achieved using a novel one-pot approach. This approach involves coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization process . A high-throughput solid-phase screening method has also been developed to identify PALs with higher rates of formation of non-natural D-phenylalanines .
Molecular Structure Analysis
The molecular structure of D-2-Cyanophenylalanine consists of a cyanophenyl group attached to an alanine residue . The compound has a predicted density of 1.28±0.1 g/cm3, a boiling point of 375.7±32.0 °C, and a refractive index of 1.595 .
Chemical Reactions Analysis
The aromatic nitrile of D-2-Cyanophenylalanine has been used as a probe in the study of protein structure and dynamics . The compound’s spectroscopic properties can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration .
Physical And Chemical Properties Analysis
D-2-Cyanophenylalanine has a predicted density of 1.28±0.1 g/cm3, a boiling point of 375.7±32.0 °C, and a refractive index of 1.595 . Its molar absorptivities are comparable to that of 4-cyanophenylalanine, with similar spectral features in their absorbance and emission profiles .
Scientific Research Applications
Protein Structure and Dynamics Studies
D-2-Cyanophenylalanine has emerged as a pivotal tool in studying protein structure and dynamics due to its unique photophysical properties. This nonnatural amino acid, notably used as a fluorescent probe, has been instrumental in unraveling protein folding/unfolding processes, protein-protein interactions, and the formation of amyloid fibrils. The sensitivity of D-2-Cyanophenylalanine's fluorescence to its local environment, including solvent exposure and hydrogen bonding, allows for detailed investigation of protein structural changes at the residue level. Such studies have been enriched by the ability of D-2-Cyanophenylalanine to serve both as a fluorescence and IR probe, enabling a multifaceted approach to understanding protein behavior (Taskent-Sezgin et al., 2010), (Du et al., 2013).
Fluorescence Probes for Alpha-Helix Formation
The utility of D-2-Cyanophenylalanine extends to the development of high-sensitivity fluorescence probes specifically designed for studying alpha-helix formation in proteins. By exploiting the quenching effects of specific side chains on D-2-Cyanophenylalanine fluorescence, researchers have devised probes that can accurately signal the presence of alpha-helices, thereby contributing to our understanding of protein secondary structure formation and its implications in various biological processes (Taskent-Sezgin et al., 2010).
Solvent Environment and pH Sensing
The photophysical properties of D-2-Cyanophenylalanine have also been harnessed for solvent environment sensing and pH measurements within biological systems. Its fluorescence quantum yield changes in response to solvent polarity and hydrogen bonding, making it a valuable tool for studying the local solvent environments of proteins and peptides. Moreover, the fluorescence of D-2-Cyanophenylalanine can be modulated by pH, offering a novel approach for investigating pH-dependent biological processes and dynamics at a molecular level (Pazos et al., 2015).
Safety And Hazards
Future Directions
The potential of D-2-Cyanophenylalanine and its derivatives as probes in the study of peptide structure and dynamics has been recognized . These compounds can be incorporated into a single peptide chain, either individually or in tandem with 4-cyanophenylalanine, tryptophan, or tyrosine, to obtain information about peptide structure and dynamics .
properties
IUPAC Name |
(2R)-2-amino-3-(2-cyanophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHPLVCNWBKJN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426572 | |
Record name | D-2-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-2-Cyanophenylalanine | |
CAS RN |
263396-41-4 | |
Record name | 2-Cyano-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263396-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-2-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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